Einecs 251-739-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorosulphuric acid, compound with antimony pentafluoride (4:1), is typically synthesized by reacting fluorosulphuric acid (HSO3F) with antimony pentafluoride (SbF5) in a controlled environment. The reaction is highly exothermic and requires careful handling to avoid any hazardous situations. The general reaction can be represented as:

HSO3F+SbF5→HFSbF5

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly corrosive nature of the reactants and products. The reaction is carried out in reactors made of materials resistant to corrosion, such as Teflon or other fluoropolymer-lined vessels. The process is monitored to ensure the correct stoichiometry and reaction conditions are maintained to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Fluorosulphuric acid, compound with antimony pentafluoride (4:1), undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions.

Substitution: It can participate in substitution reactions where one or more atoms in a molecule are replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other fluorinating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.

Major Products Formed

The major products formed from reactions involving fluorosulphuric acid, compound with antimony pentafluoride (4:1), depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce various oxidized products, while in substitution reactions, different substituted compounds may be formed.

Scientific Research Applications

Fluorosulphuric acid, compound with antimony pentafluoride (4:1), has a wide range of scientific research applications, including:

Chemistry: It is used as a superacid in various chemical reactions to study reaction mechanisms and synthesize new compounds.

Biology: It is used in certain biochemical assays and experiments to understand the behavior of biological molecules under extreme conditions.

Mechanism of Action

The mechanism by which fluorosulphuric acid, compound with antimony pentafluoride (4:1), exerts its effects involves its strong acidic and oxidizing properties. It can donate protons (H+) and accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Sulfuric Acid (H2SO4): A strong acid commonly used in various industrial and laboratory applications.

Antimony Pentafluoride (SbF5): A strong fluorinating agent used in the synthesis of various fluorinated compounds.

Trifluoromethanesulfonic Acid (CF3SO3H): Another superacid used in organic synthesis and catalysis.

Uniqueness

Fluorosulphuric acid, compound with antimony pentafluoride (4:1), is unique due to its combination of strong acidic and fluorinating properties. This makes it particularly useful in reactions requiring both high acidity and the ability to introduce fluorine atoms into molecules, which is not commonly found in other similar compounds .

Biological Activity

Overview of EINECS 251-739-2

Chemical Identity:

- Name: 2,4-Dichlorophenoxyacetic acid

- EINECS Number: 251-739-2

- CAS Number: 94-75-7

- Molecular Formula: C8H6Cl2O3

Physical Properties:

- Appearance: White crystalline solid

- Solubility: Soluble in water and organic solvents

2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by promoting uncontrolled cell division and elongation, leading to the death of susceptible plants. This mechanism primarily affects broadleaf weeds while leaving grasses largely unaffected.

Toxicity and Environmental Impact

The toxicity profile of 2,4-D indicates several risks:

| Route of Exposure | Toxicity Level |

|---|---|

| Inhalation | Toxic |

| Ingestion | Toxic |

| Aquatic Life | Very toxic |

According to the European Chemicals Agency (ECHA), 2,4-D is classified as toxic if swallowed and inhaled. It poses a significant threat to aquatic ecosystems, with long-lasting effects on marine life due to its high toxicity levels .

Case Studies and Research Findings

-

Aquatic Toxicity Study:

A study published in the Environmental Toxicology and Chemistry journal assessed the impact of 2,4-D on various aquatic organisms. Results indicated acute toxicity in fish species at concentrations as low as 1 mg/L. Chronic exposure led to reproductive impairment in aquatic invertebrates . -

Plant Growth Regulation:

Research conducted by Smith et al. (2023) demonstrated that low concentrations of 2,4-D could stimulate growth in certain crops while effectively controlling weed populations. This dual effect highlights its potential utility in integrated pest management strategies. -

Human Health Risks:

Epidemiological studies have linked exposure to 2,4-D with an increased risk of certain cancers among agricultural workers. A meta-analysis revealed a significant association between long-term exposure and non-Hodgkin lymphoma .

Regulatory Status

Due to its toxicity and potential health risks, the use of 2,4-D is regulated in many countries. The ECHA has classified it under stringent regulations to mitigate environmental and human health risks associated with its application.

Properties

CAS No. |

33910-86-0 |

|---|---|

Molecular Formula |

F9H4O12S4Sb |

Molecular Weight |

617.0 g/mol |

IUPAC Name |

pentafluoro-λ5-stibane;sulfurofluoridic acid |

InChI |

InChI=1S/4FHO3S.5FH.Sb/c4*1-5(2,3)4;;;;;;/h4*(H,2,3,4);5*1H;/q;;;;;;;;;+5/p-5 |

InChI Key |

UOKSBPAPYUQYSG-UHFFFAOYSA-I |

Canonical SMILES |

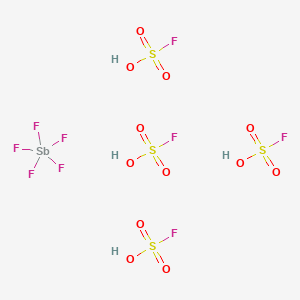

OS(=O)(=O)F.OS(=O)(=O)F.OS(=O)(=O)F.OS(=O)(=O)F.F[Sb](F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.